REACTION_CXSMILES
|
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][C:4]([OH:6])=O>S(=O)(=O)(O)O>[CH3:7][C:2]1([CH3:1])[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4](=[O:6])[CH2:3]1
|
Name
|
|
Quantity
|
247.2 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 130° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
After stirring for 45 min
|
Duration
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45 min
|
Type
|
ADDITION
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Details
|
the dark solution was poured onto ice (500 g)
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Type
|
EXTRACTION
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Details
|
extracted with hexane (200 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with NaHCO3 (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The remaining oil was distilled in vacuo (78°0,065 Torr)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=CC=CC=C12)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |